molecular formula C12H9F3N2O B14023262 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile

Cat. No.: B14023262
M. Wt: 254.21 g/mol
InChI Key: YBIKOMJHGXMMBN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile typically involves the reaction of indoline derivatives with acetylating agents and trifluoromethylating reagents. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .

Comparison with Similar Compounds

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile can be compared with other indoline derivatives, such as:

The presence of the trifluoromethyl and nitrile groups in this compound imparts unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

1-acetyl-4-(trifluoromethyl)-2,3-dihydroindole-5-carbonitrile

InChI

InChI=1S/C12H9F3N2O/c1-7(18)17-5-4-9-10(17)3-2-8(6-16)11(9)12(13,14)15/h2-3H,4-5H2,1H3

InChI Key

YBIKOMJHGXMMBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2C(F)(F)F)C#N

Origin of Product

United States

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